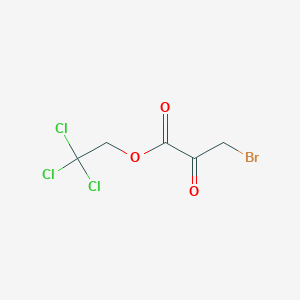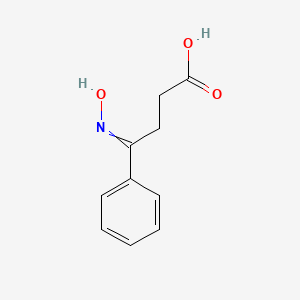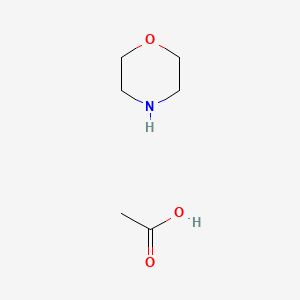
acetic acid;morpholine
描述
acetic acid;morpholine is a chemical compound formed by the combination of morpholine and acetic acid in a 1:1 molar ratio. Morpholine is a heterocyclic amine with both amine and ether functional groups, making it a versatile compound in various chemical reactions. Acetate, derived from acetic acid, is a common anion in organic chemistry. The combination of these two components results in a compound with unique properties and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
acetic acid;morpholine can be synthesized through the reaction of morpholine with acetic acid. The reaction typically involves mixing equimolar amounts of morpholine and acetic acid, followed by heating to facilitate the formation of the acetate salt. The reaction can be represented as follows:
C4H9NO+CH3COOH→C4H9NOH+CH3COO−
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then cooled, and the product is isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of morpholine, acetate (1:1) involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
化学反应分析
Types of Reactions
acetic acid;morpholine undergoes various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: The acetate component can be reduced to ethanol under specific conditions.
Substitution: The amine group in morpholine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Ethanol and morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
科学研究应用
acetic acid;morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of morpholine, acetate (1:1) depends on its application. In biological systems, morpholine can interact with enzymes and proteins, affecting their function. For example, morpholine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission. The acetate component can act as a source of acetate ions, which are involved in various metabolic pathways.
相似化合物的比较
Similar Compounds
Piperidine, acetate (11): Similar structure but with a piperidine ring instead of morpholine.
Pyrrolidine, acetate (11): Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.
Thiomorpholine, acetate (11): Contains a sulfur atom in the ring, altering its chemical properties.
Uniqueness
acetic acid;morpholine is unique due to the presence of both amine and ether functional groups in the morpholine ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic characteristics.
属性
CAS 编号 |
25151-42-2 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
acetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O2/c1-3-6-4-2-5-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) |
InChI 键 |
MIJRUQYZDSEMBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1COCCN1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Propanesulfonic acid, 3-[(1,1-dimethylpropyl)amino]-](/img/structure/B8572745.png)
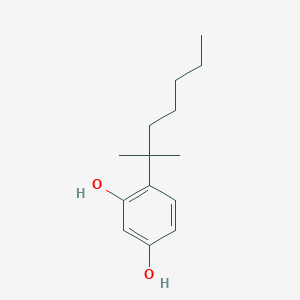
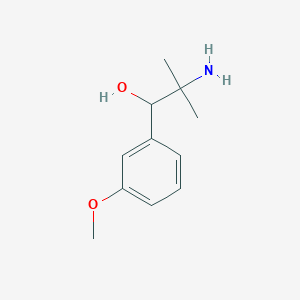
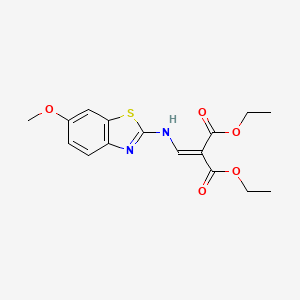
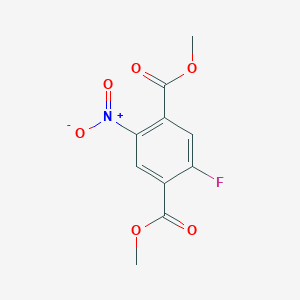
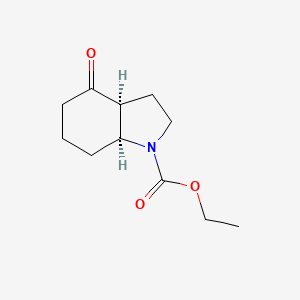
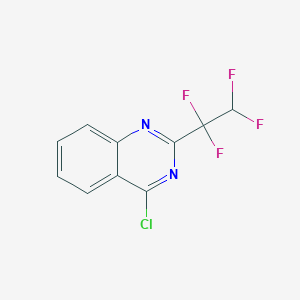
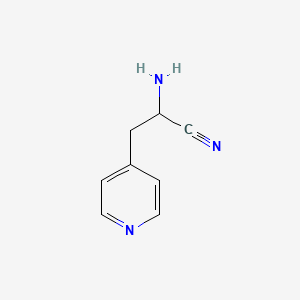
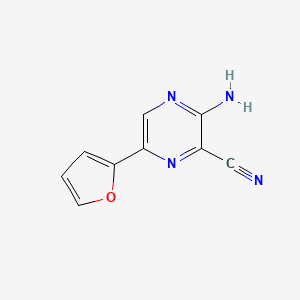
![N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B8572826.png)
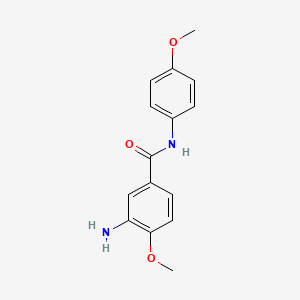
![N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
